1-Methyl-2-(tributylstannyl)pyrrole is an organotin compound with the chemical formula C17H33NSn. It is a white to light yellow solid and serves as an intermediate for the synthesis of pharmaceuticals [].
The origin of this specific compound is not readily available in scientific literature. However, organotin compounds in general have been known since the 18th century, with increased research and development in the mid-20th century [].
The significance of 1-Methyl-2-(tributylstannyl)pyrrole lies in its role as a building block for the creation of more complex molecules with potential pharmaceutical applications.
The key feature of the molecule is the five-membered heterocyclic ring called pyrrole. This ring contains four carbon atoms and one nitrogen atom. A methyl group (CH3) is attached to one of the carbon atoms in the pyrrole ring (at the 1 position), and a tributylstannyl group (Sn(C4H9)3) is attached to the adjacent carbon atom (at the 2 position). The tributylstannyl group consists of a tin atom bonded to three n-butyl groups (C4H9).
A notable aspect of the structure is the presence of tin. Organotin compounds have attracted interest due to their diverse properties, but tributyltin (TBT) moieties, like the one in this molecule, have raised environmental concerns due to their toxicity [].
Specific reactions involving 1-Methyl-2-(tributylstannyl)pyrrole are not widely documented in scientific literature. However, organotin compounds like this are generally involved in coupling reactions. These reactions involve the creation of carbon-carbon bonds between the organic moiety (the part excluding the tin) and another molecule. The tributyltin group acts as a leaving group, facilitating the bond formation [].
A generalized example of a coupling reaction involving an organotin compound (R-Sn(Bu)3) and an organic halide (RX) is shown below:
R-Sn(Bu)3 + RX -> R-R + SnX(Bu)2 + BuX []
(Where R is the organic moiety, X is a halogen, and Bu is n-butyl)
As 1-Methyl-2-(tributylstannyl)pyrrole is an intermediate, a specific mechanism of action is not applicable. Its role lies in its reactivity in forming new molecules with potential biological effects.
Organotin compounds can exhibit various hazards, including:
1-Methyl-2-(tributylstannyl)pyrrole is an organotin compound with the chemical formula C₁₇H₃₃NSn. It is a white crystalline solid that is soluble in common organic solvents. The synthesis of 1-Methyl-2-(tributylstannyl)pyrrole has been reported in scientific literature, typically involving the reaction of a tributyltin hydride with a 2-halogenated pyrrole derivative followed by methylation at the N-position [].
Research suggests that 1-Methyl-2-(tributylstannyl)pyrrole may have potential applications in various scientific fields, including:
Acute Toxic;Irritant;Health Hazard;Environmental Hazard